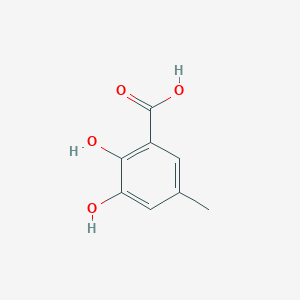
tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H26N2O4. It is a derivative of piperazine, featuring a tert-butyl ester group and an ethoxycarbonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves the following steps:
Piperazine Derivation: : Piperazine is reacted with an appropriate carboxylic acid derivative to introduce the ethoxycarbonyl group.
Esterification: : The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Conversion of the ethoxycarbonyl group to a carboxylic acid.
Reduction: : Reduction of the ethoxycarbonyl group to an alcohol.
Substitution: : Replacement of the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
Oxidation: : Ethyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate.
Reduction: : Ethyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate.
Substitution: : Various substituted derivatives based on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : It interacts with enzymes and receptors involved in biological processes.
Pathways: : The exact pathways depend on the specific application and biological context in which the compound is used.
Comparación Con Compuestos Similares
Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Piperazine derivatives with different substituents, such as tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate .
Propiedades
IUPAC Name |
tert-butyl 4-(4-ethoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-5-23-16(21)14-6-8-15(9-7-14)19-10-12-20(13-11-19)17(22)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIWRFCYFYWFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470983 | |
| Record name | tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234082-33-8 | |
| Record name | tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)











